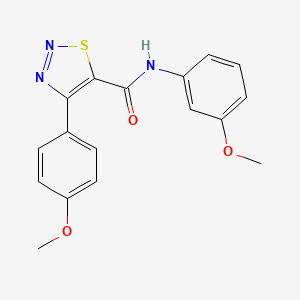

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with two methoxyphenyl groups and a carboxamide moiety. The 1,2,3-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms, known for its electron-deficient nature and versatility in medicinal chemistry . The methoxy groups at the 3- and 4-positions of the phenyl rings likely enhance solubility and modulate electronic properties, influencing biological interactions.

Properties

Molecular Formula |

C17H15N3O3S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-8-6-11(7-9-13)15-16(24-20-19-15)17(21)18-12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,21) |

InChI Key |

ODRJVQXHAQLRFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with 4-methoxybenzoyl chloride in the presence of a base, followed by cyclization with sulfur and an oxidizing agent to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiadiazole vs. Thiazole/Oxazole Derivatives

The thiadiazole core differentiates this compound from thiazole- or oxazole-based analogs. For example:

- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () replaces the thiadiazole with a thiazole ring, retaining the carboxamide group but introducing a pyridinyl substituent.

- 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide () combines oxazole and thiazole rings, demonstrating how heterocycle hybridization expands bioactivity profiles .

Substituent Effects on Bioactivity

*Calculated based on molecular formula C₁₈H₁₆N₃O₃S₂.

Key Observations:

- Electron-Withdrawing Groups: Nitro () or trifluoromethyl () substituents enhance antibacterial activity but may reduce solubility compared to methoxy groups .

- Thioxo Modifications: Thiadiazoles with thioxo groups () exhibit potent anticancer activity, suggesting that electron density modulation via substituents is critical for cytotoxicity .

Biological Activity

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14N2O3S

- Molecular Weight : 302.35 g/mol

- CAS Number : Not explicitly listed but related compounds are referenced.

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds or isothiocyanates. The specific synthetic route for this compound has not been detailed in available literature but follows established methods for similar compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study on 1,3,4-thiadiazole derivatives demonstrated weak anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. The compound with a similar structure to this compound showed significant cytotoxic effects with IC50 values around 6.6 µM against MCF-7 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| SCT-4 | MCF-7 | 6.6 | High cytotoxicity |

| SCT-5 | MDA-MB-231 | Not specified | Mechanism linked to caspase activity |

| This compound | TBD | TBD | Potential multitarget mechanism |

The anticancer activity of thiadiazoles is believed to be mediated through apoptosis induction via caspase activation. Specifically, caspase 8 has been identified as a key player in the apoptotic pathway influenced by these compounds . In silico studies suggest that structural modifications can enhance binding affinity to target proteins involved in cancer progression.

Antimicrobial Activity

Thiadiazole derivatives have also shown antimicrobial properties. In vitro studies indicated that certain analogs exhibited activity against both gram-positive and gram-negative bacteria. For example, compounds similar to this compound were effective against Escherichia coli and Staphylococcus aureus .

Study 1: Antitumor Activity Assessment

In a comparative study involving various thiadiazole derivatives, the compound with dual methoxy substitutions demonstrated superior activity against breast cancer cell lines compared to its counterparts lacking such substitutions. The viability rates were significantly lower (40% at 100 µM) for the tested compound compared to controls .

Study 2: Structure-Activity Relationship (SAR)

Research into SAR revealed that the positioning of substituents on the thiadiazole ring critically influences biological activity. Compounds with methoxy groups at specific positions exhibited enhanced cytotoxic effects due to improved solubility and interaction with cellular targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : A multi-step synthesis is typically required. Key steps include:

- Suzuki-Miyaura Cross-Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. For example, coupling 4-bromo-N-(3-methoxyphenyl)benzamide with 4-methoxyphenylboronic acid under basic conditions (e.g., Cs₂CO₃) in anhydrous solvents (e.g., DMF) .

- Thiadiazole Ring Formation : Cyclization of thiosemicarbazide intermediates via iodine-mediated cyclization in DMF, followed by purification using column chromatography .

- Critical Considerations : Optimize reaction temperature and solvent polarity to minimize byproducts. Monitor reaction progress via TLC or HPLC.

Q. How can researchers address low aqueous solubility of this compound during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 5% DMSO) to dissolve the compound while maintaining biocompatibility .

- Surfactant-Assisted Solubilization : Employ non-ionic surfactants (e.g., Tween-80) at sub-CMC concentrations to enhance dispersion.

- Solid Dispersion Techniques : Formulate with polymers (e.g., PEG 4000) via solvent evaporation to improve bioavailability .

Advanced Research Questions

Q. What methodologies are recommended for resolving the crystal structure of this compound, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. Ensure crystal quality by optimizing slow evaporation in mixed solvents (e.g., CHCl₃/EtOH) .

- Refinement with SHELXL : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms. Address challenges like twinning or disorder by refining occupancy ratios and applying restraints .

- Validation Tools : Use PLATON to check for missed symmetry and CCDC Mercury for visualization .

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of thiadiazole derivatives like this compound?

- Methodological Answer :

- Structural Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring or substitution of the methoxy group) .

- Biological Assays : Test against target enzymes (e.g., 17β-HSD for steroid metabolism) using fluorescence-based assays. Include positive controls (e.g., specific inhibitors) and validate via IC₅₀ calculations .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify key interactions (e.g., hydrogen bonds with active-site residues) .

Q. What analytical techniques are critical for confirming purity and structural integrity post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and detect impurities. Compare chemical shifts with predicted values (e.g., δ 3.8 ppm for methoxy groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₉H₁₇N₃O₃S: 367.09) with ≤2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: MeCN/H₂O + 0.1% TFA) and UV detection at 254 nm .

Q. How should experimental controls be designed to validate enzyme inhibition specificity?

- Methodological Answer :

- Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled compound samples.

- Competition Assays : Co-incubate with a known substrate (e.g., NAD⁺ for dehydrogenases) to test competitive inhibition .

- Off-Target Screening : Test against related enzymes (e.g., 17β-HSD isoforms) to confirm selectivity. Use siRNA knockdowns or CRISPR-edited cell lines for in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.